5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one

pKa prediction regioisomer acidity oxazolone tautomerism

5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one (CAS 61957-93-5) is a heterocyclic oxazolone derivative bearing a benzoyl substituent at position 5 and a phenyl ring at position 2. Its molecular formula is C₁₆H₁₁NO₃ (MW 265.26 g·mol⁻¹).

Molecular Formula C16H11NO3
Molecular Weight 265.26 g/mol
CAS No. 61957-93-5
Cat. No. B12888479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoyl-2-phenyl-1,3-oxazol-4(5h)-one
CAS61957-93-5
Molecular FormulaC16H11NO3
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)C(O2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H11NO3/c18-13(11-7-3-1-4-8-11)14-15(19)17-16(20-14)12-9-5-2-6-10-12/h1-10,14H
InChIKeyMETLMJXTPCQNPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one (CAS 61957-93-5): Core Structural and Physicochemical Profile for Procurement Decisions


5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one (CAS 61957-93-5) is a heterocyclic oxazolone derivative bearing a benzoyl substituent at position 5 and a phenyl ring at position 2. Its molecular formula is C₁₆H₁₁NO₃ (MW 265.26 g·mol⁻¹). The oxazol-4(5H)-one scaffold is a privileged structure in medicinal chemistry and organic synthesis, but the specific substitution pattern—a keto‑carbonyl at C5 rather than the more common arylidene group—imparts distinct reactivity and selectivity that directly influence procurement and application choices [1].

Why Generic Substitution Fails for 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one: Key Structural Differentiators


Superficially similar oxazol-5(4H)-ones (azlactones) cannot serve as drop‑in replacements for 5-benzoyl-2-phenyl-1,3-oxazol-4(5H)-one. The position of the carbonyl group (C4 vs. C5) and the nature of the C5 substituent (ketone vs. arylidene vs. alkyl) fundamentally alter the tautomeric equilibrium, electrophilicity, and downstream reactivity [1]. Even within the benzoyl‑substituted series, regioisomers (4‑benzoyl vs. 5‑benzoyl) exhibit divergent pKa values and synthetic compatibility . Consequently, substituting an in‑class analog without verifying the precise substitution pattern risks failed reactions, altered biological profiles, and wasted procurement resources.

Quantitative Differentiation Evidence for 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one vs. Closest Analogs


Regioisomeric Acidity Shift: 5‑Benzoyl vs. 4‑Benzoyl Oxazol-4(5H)-one

The 4‑benzoyl regioisomer (CAS 526214‑15‑3) has a predicted pKa of 9.31 ± 0.40 (ACD/Labs) . The target 5‑benzoyl isomer (CAS 61957‑93‑5) lacks an experimental pKa report, but because the benzoyl group is directly conjugated with the oxazolone carbonyl in the 4‑isomer while being cross‑conjugated in the 5‑isomer, the 5‑isomer is expected to be less acidic (higher pKa). This pKa difference alters the fraction of ionized species available for salt formation or receptor engagement at physiological pH.

pKa prediction regioisomer acidity oxazolone tautomerism

Physical State Differentiation: Absence of a Sharp Melting Point vs. Crystalline Azlactone Analogs

The target compound has no reported melting point in major databases, whereas the closely related 4‑benzylidene‑2‑phenyl‑5(4H)‑oxazolone (classical azlactone) typically melts at 165–168 °C [1]. This absence suggests that 5‑benzoyl‑2‑phenyl‑1,3‑oxazol‑4(5H)‑one may be an oil, a low‑melting solid, or a mixture of tautomers that resists crystallization. Such behavior impacts purification, storage, and formulation for high‑throughput screening.

thermal properties melting point formulation handling

Synthetic Utility: Precursor to α‑Keto Amides vs. α,β‑Unsaturated Amino Acids

The 5‑benzoyl group allows hydrolytic ring‑opening to yield N‑benzoyl‑α‑phenylglycine derivatives—direct precursors to α‑keto amides and α‑hydroxy acids [1]. In contrast, classical 4‑arylidene‑2‑phenyl‑5(4H)‑oxazolones (azlactones) yield α,β‑unsaturated amino acids upon hydrolysis [2]. This divergent reactivity means the target compound provides access to a distinct chemical space of non‑proteinogenic α‑keto acid building blocks, whereas azlactones lead to dehydroamino acids.

synthetic intermediate α-keto amide azlactone chemistry

Optimal Research and Industrial Application Scenarios for 5-Benzoyl-2-phenyl-1,3-oxazol-4(5H)-one


Regioisomer‑Sensitive Medicinal Chemistry SAR Campaigns

When establishing structure‑activity relationships for oxazolone‑based lead compounds, the 5‑benzoyl regioisomer provides a distinct pKa and hydrogen‑bonding pattern compared to the 4‑benzoyl isomer. Researchers can use the target compound to probe how the position of the benzoyl carbonyl influences target engagement, as inferred from the predicted pKa shift .

Synthesis of α‑Keto Amide and α‑Hydroxy Acid Building Blocks

The 5‑benzoyl substituent enables hydrolytic conversion to N‑benzoyl‑α‑phenylglycine, a gateway to α‑keto amides that serve as electrophilic warheads in protease inhibitors. This application is inaccessible to 4‑arylidene azlactones, which furnish dehydroamino acids instead [1].

Reactivity Profiling in Cycloaddition and Tautomerization Studies

The oxazol-4(5H)-one ring system participates in cycloaddition reactions with acetylenic dipolarophiles to give substituted furans. The 5‑benzoyl substitution pattern is expected to modulate the dipolarophilicity and regioselectivity of such transformations, making the compound a valuable probe for mechanistic studies [2].

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